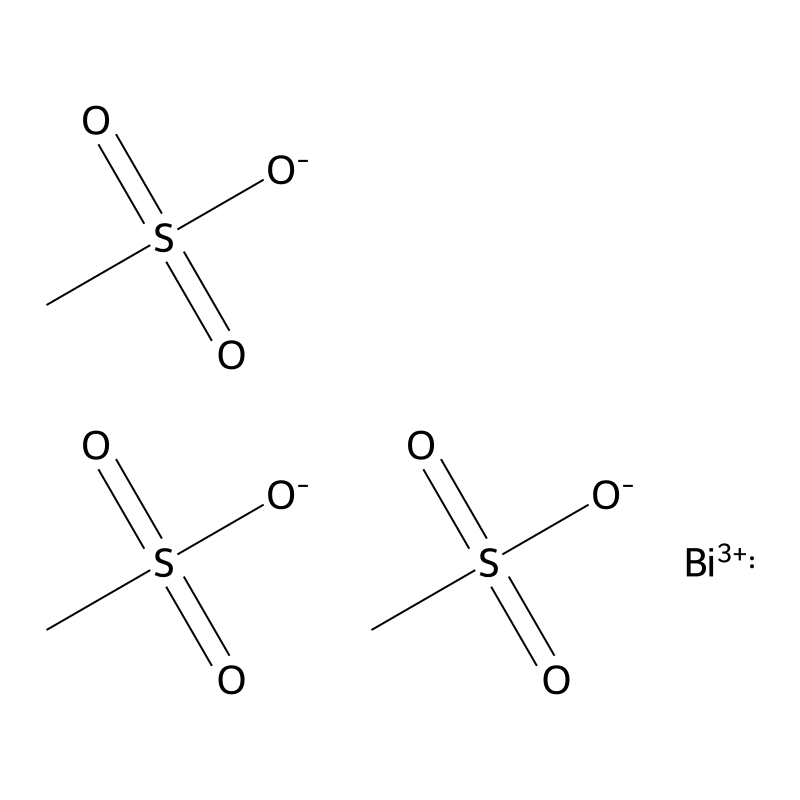

Bismuth(III) methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Reactions Catalyst:

Studies have shown promise for Bismuth(III) methanesulfonate as a catalyst in various organic reactions. Its Lewis acidity allows it to activate substrates and promote reactions like Friedel-Crafts acylation and alkylation reactions. Research suggests it can be a reusable and efficient catalyst for these processes [].

Precursor for Functional Materials:

Bismuth(III) methanesulfonate's structure makes it a valuable precursor for the synthesis of functional materials. By incorporating it into specific reaction pathways, scientists can create materials with desired properties, such as photocatalytic activity or specific conductivity [].

Antimicrobial Properties:

Recent research suggests Bismuth(III) methanesulfonate may possess antimicrobial properties. Studies have shown it to be effective against certain bacterial strains, potentially offering new avenues for development in the field of antibiotics [].

Bismuth(III) methanesulfonate is an organometallic compound characterized by the presence of bismuth in a +3 oxidation state, coordinated with methanesulfonate ligands. Its molecular formula is , and it is known for its unique properties that make it useful in various

- Biocompatibility: The methanesulfonate groups might contribute to the biocompatibility by reducing the reactivity of the bismuth cation, making it less likely to interact with biological molecules and cause harm [].

- Antimicrobial activity: Studies suggest Bi(III) methanesulfonate might possess antimicrobial properties. The exact mechanism remains unclear, but it could involve disruption of bacterial membranes or interference with their metabolism [].

Bismuth(III) methanesulfonate finds applications across various fields:

- Catalysis: It serves as an effective catalyst in organic synthesis, particularly in oxidation and coupling reactions.

- Pharmaceuticals: Due to its biological activity, it has potential applications in drug development, particularly for gastrointestinal disorders.

- Material Science: It can be used to modify surfaces or create composites with specific properties due to its unique chemical characteristics.

The biological activity of bismuth(III) methanesulfonate has been explored primarily for its potential therapeutic applications. Bismuth compounds are known for their antimicrobial properties, particularly against Helicobacter pylori, which is implicated in gastric ulcers. The mechanism often involves disruption of bacterial cell walls and interference with metabolic processes . Additionally, bismuth compounds have been studied for their anti-inflammatory effects, making them candidates for further research in medicinal chemistry.

Bismuth(III) methanesulfonate can be synthesized through several methods:

- Direct Reaction: One common method involves reacting bismuth oxide with methanesulfonic acid. The reaction typically requires heating to facilitate complete dissolution and formation of the salt:

- Solvent-Assisted Methods: Solvent systems like water or ethanol can be used to enhance the solubility of reactants and improve yield during synthesis .

Studies on the interactions of bismuth(III) methanesulfonate with other compounds have revealed its ability to form stable complexes with various ligands. These interactions are crucial for understanding its catalytic mechanisms and enhancing its efficacy in synthetic applications. For instance, research has shown that altering the substituents on ligands can significantly influence the reactivity of bismuth(III) complexes .

Bismuth(III) methanesulfonate shares similarities with other bismuth-containing compounds but exhibits unique properties that distinguish it from them.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bismuth(III) triflate | Strong electrophilic catalyst for various reactions | |

| Bismuth(III) nitrate | Commonly used in organic synthesis; less soluble than methanesulfonate | |

| Bismuth(III) acetate | Used as a catalyst; less effective than methanesulfonate in certain reactions | |

| Bismuth(III) chloride | More reactive but less selective compared to methanesulfonate |

Uniqueness

Bismuth(III) methanesulfonate's solubility in polar solvents and its ability to facilitate a wide range of organic transformations make it particularly valuable compared to other bismuth compounds. Its mild reaction conditions and effectiveness in catalyzing oxidation reactions further enhance its appeal in synthetic organic chemistry.

Reaction of Bismuth Oxide with Methanesulfonic Acid

The most fundamental and widely employed method for the synthesis of bismuth(III) methanesulfonate involves the direct reaction between bismuth oxide (Bi₂O₃) and methanesulfonic acid (CH₃SO₃H). This classical approach represents the cornerstone of bismuth methanesulfonate production due to its straightforward stoichiometry and reliable product formation [2].

The reaction proceeds according to the following balanced equation:

Bi₂O₃ + 6CH₃SO₃H → 2Bi(CH₃SO₃)₃ + 3H₂O

This synthesis pathway demonstrates exceptional efficiency, with the reaction typically achieving quantitative yields when conducted under optimal conditions. The reaction is characterized by its exothermic nature, requiring careful temperature control to maintain product integrity. The optimal temperature range for this reaction has been established at 140°C, with reaction times extending up to 24 hours to ensure complete conversion [2].

The reaction mechanism involves the acid-base interaction between the basic bismuth oxide and the strongly acidic methanesulfonic acid. The process begins with the protonation of the oxide surface, followed by the formation of intermediate bismuth hydroxide species, which subsequently coordinate with methanesulfonate anions to form the final product. The rate-determining step involves the dissolution of the bismuth oxide matrix, which is facilitated by the elevated temperature and the presence of excess methanesulfonic acid [3].

Temperature optimization studies have revealed that temperatures below 120°C result in incomplete dissolution of bismuth oxide, while temperatures exceeding 160°C may lead to product decomposition or the formation of unwanted byproducts. The reaction time can be significantly reduced from 24 hours to 2-3 hours when employing freshly prepared bismuth oxide with high surface area [2].

Methanesulfonic Anhydride Pathways

An alternative classical synthesis route employs methanesulfonic anhydride ((CH₃SO₂)₂O) as the sulfonate source, offering distinct advantages in terms of reaction kinetics and product purity. This methodology was first systematically investigated by Kapoor and colleagues, who demonstrated its effectiveness for the synthesis of various Group 15 methanesulfonates [2] [4].

The reaction with methanesulfonic anhydride proceeds according to the following stoichiometry:

Bi₂O₃ + 3(CH₃SO₂)₂O → 2Bi(CH₃SO₃)₃ + 3SO₃

This pathway offers several advantages over the direct acid route. The anhydrous nature of the reaction eliminates water formation, which can complicate product isolation and purification. Additionally, the reaction typically proceeds at lower temperatures (100-140°C) and shorter reaction times (2-6 hours), making it more energy-efficient [2] [4].

The methanesulfonic anhydride route requires careful handling due to the hygroscopic nature of the anhydride and its tendency to hydrolyze in the presence of atmospheric moisture. The reaction is typically conducted under strictly anhydrous conditions using dry solvents such as diethyl ether or chloroform. The product isolation involves filtration of the reaction mixture followed by washing with anhydrous organic solvents to remove unreacted starting materials [2] [4].

The mechanism involves the electrophilic attack of the anhydride on the oxide surface, followed by the formation of methanesulfonate bridges. The reaction rate increases significantly with increasing basicity of the metal oxide, explaining why bismuth oxide reacts more rapidly than its lighter congeners arsenic and antimony oxides [2].

Advanced Preparation Techniques

Solution-Based Synthesis Protocols

Modern synthesis approaches for bismuth(III) methanesulfonate have evolved to include sophisticated solution-based methodologies that offer enhanced control over product properties and purity. These advanced techniques utilize carefully designed reaction conditions and specialized equipment to achieve superior results compared to traditional solid-state reactions [5] [6].

One prominent solution-based approach involves the controlled dissolution of bismuth-containing precursors in aqueous methanesulfonic acid solutions under carefully maintained pH conditions. This method, extensively studied in hydrometallurgical applications, allows for precise control of reaction parameters and enables the synthesis of highly pure bismuth methanesulfonate solutions suitable for electrochemical applications [5] [6].

The solution synthesis protocol typically involves the following steps:

- Preparation of a methanesulfonic acid solution with controlled concentration (typically 2-4 mol/L)

- Gradual addition of bismuth precursor (oxide, carbonate, or hydroxide) under continuous stirring

- Maintenance of reaction temperature between 60-90°C to promote dissolution

- pH adjustment to optimize bismuth solubility and prevent hydrolysis

- Filtration and purification of the resulting solution [5] [6]

Advanced solution-based methods also incorporate membrane electrolysis techniques, which have demonstrated significant potential for the production of high-purity bismuth methanesulfonate solutions. These techniques utilize selective ion transport through specialized membranes to achieve enhanced separation and purification [6].

The membrane electrochemical approach offers several advantages, including:

- Continuous operation capability

- Reduced energy consumption compared to conventional methods

- Enhanced product purity through selective ion transport

- Minimized waste generation through solution recycling [6]

Optimization Parameters for Enhanced Purity

The achievement of high-purity bismuth(III) methanesulfonate requires careful optimization of multiple synthesis parameters. Systematic studies have identified several critical factors that significantly influence product quality and yield [3].

Temperature Control: Precise temperature management represents one of the most critical optimization parameters. The optimal temperature range of 140±2°C has been established through extensive experimental work. Deviations from this range can result in incomplete conversion (temperatures below 138°C) or product decomposition (temperatures above 145°C) .

Stoichiometric Ratios: The maintenance of precise stoichiometric ratios between reactants is essential for achieving high purity. For the bismuth oxide-methanesulfonic acid reaction, a molar ratio of 1:6 (Bi₂O₃:CH₃SO₃H) ensures complete conversion while minimizing the presence of unreacted precursors .

Reaction Time Optimization: The reaction time must be carefully balanced to ensure complete conversion without promoting side reactions. Studies have shown that reaction times of 20-24 hours at 140°C provide optimal results, with shorter times resulting in incomplete conversion and longer times promoting decomposition .

Solvent Selection: The choice of solvent significantly impacts both reaction kinetics and product purity. For anhydrous synthesis routes, diethyl ether has been identified as the optimal solvent due to its ability to maintain anhydrous conditions while facilitating product isolation [2].

Purification Protocols: Post-synthesis purification involves multiple washing steps with carefully selected solvents. The standard protocol includes:

- Initial washing with cold diethyl ether to remove unreacted acid

- Secondary washing with anhydrous acetonitrile to eliminate trace impurities

- Final drying under vacuum at 60°C to remove residual solvents [2]

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| Temperature | 140±2°C | >99.5% conversion |

| Molar Ratio (Bi₂O₃:MSA) | 1:6 | Minimizes unreacted precursors |

| Reaction Time | 20-24 hours | Complete conversion |

| Drying Temperature | 60°C | Removes residual solvents |

| Vacuum Pressure | <10 mmHg | Prevents decomposition |

Structural Confirmation Techniques

The structural characterization of bismuth(III) methanesulfonate requires the application of multiple analytical techniques to confirm product identity, purity, and structural integrity. Modern characterization approaches combine traditional methods with advanced spectroscopic techniques to provide comprehensive structural information [7] [8].

X-ray Diffraction Analysis: Powder X-ray diffraction (XRD) serves as the primary technique for confirming the crystalline structure of bismuth methanesulfonate. The characteristic diffraction patterns provide definitive identification of the compound and can detect the presence of crystalline impurities. The technique is particularly valuable for distinguishing between different polymorphic forms and confirming phase purity .

Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides crucial information about the molecular structure and bonding characteristics of bismuth methanesulfonate. The characteristic absorption bands for methanesulfonate groups appear at specific frequencies:

- Symmetric S-O stretching: 1050-1150 cm⁻¹

- Asymmetric S-O stretching: 1150-1250 cm⁻¹

- C-H stretching: 2900-3000 cm⁻¹

- S-O-Bi coordination bands: 400-600 cm⁻¹ [9] [8]

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy in suitable deuterated solvents provides information about the methanesulfonate ligand environment and can detect the presence of organic impurities. The methyl group protons of the methanesulfonate ligands typically appear as a singlet at approximately 2.7 ppm in dimethyl sulfoxide-d₆ [7].

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition behavior of bismuth methanesulfonate. These techniques are essential for determining optimal storage conditions and processing parameters [10] [11].

Mass Spectrometry: Advanced mass spectrometric techniques, including electrospray ionization (ESI-MS), can provide molecular weight confirmation and fragmentation patterns that support structural assignments. The characteristic fragmentation patterns include loss of methanesulfonate groups and formation of bismuth-containing cluster ions [12].

Elemental Analysis: Quantitative elemental analysis confirms the stoichiometric composition of the synthesized product. The theoretical composition for pure bismuth(III) methanesulfonate includes:

- Bismuth: 42.2%

- Carbon: 7.3%

- Hydrogen: 1.8%

- Sulfur: 19.5%

- Oxygen: 29.2%

Industrial-Scale Production Methods

The industrial production of bismuth(III) methanesulfonate has evolved to meet the growing demand for high-purity materials in electroplating and other commercial applications. Modern industrial processes incorporate advanced engineering solutions to achieve consistent product quality while maintaining economic viability [13] [14].

Continuous Flow Synthesis: Industrial facilities increasingly employ continuous flow reactors that offer several advantages over traditional batch processes. These systems provide:

- Consistent product quality through precise parameter control

- Reduced reaction times through optimized heat and mass transfer

- Lower energy consumption through integrated heat recovery systems

- Automated process control for enhanced reproducibility [13]

Integrated Purification Systems: Modern industrial processes incorporate multi-stage purification systems that combine crystallization, filtration, and drying operations in a continuous sequence. These integrated systems typically include:

- Primary crystallization reactors with controlled cooling profiles

- High-efficiency filtration systems for solid-liquid separation

- Vacuum drying chambers with precise temperature control

- Automated packaging systems for moisture-sensitive products [13]

Quality Control Protocols: Industrial production requires rigorous quality control measures to ensure consistent product specifications. Standard quality control protocols include:

- Real-time monitoring of reaction parameters (temperature, pH, conductivity)

- Automated sampling and analysis systems

- Statistical process control for batch-to-batch consistency

- Comprehensive testing of final products for purity and performance [13]

Environmental Considerations: Modern industrial processes incorporate environmental protection measures, including:

- Closed-loop solvent recovery systems

- Waste minimization through optimized stoichiometry

- Emission control systems for volatile organic compounds

- Water treatment systems for process effluents [13]

The industrial production capacity for bismuth(III) methanesulfonate has expanded significantly, with major manufacturers offering solutions containing 210-340 g/L of bismuth content. These concentrated solutions are typically supplied in acidic form (pH 0.5-1.0) to prevent hydrolysis and ensure extended shelf life [15] [13].

Economic Factors: The economic viability of industrial bismuth methanesulfonate production depends on several factors:

- Raw material costs (bismuth oxide and methanesulfonic acid)

- Energy consumption for heating and purification

- Labor costs for operation and maintenance

- Market demand from electroplating and other applications [13]

Industrial facilities typically achieve production yields exceeding 95% with product purities above 99.5%. The implementation of advanced process control systems and continuous improvement programs has enabled manufacturers to meet increasingly stringent quality requirements while maintaining competitive pricing [13].

The future of industrial bismuth methanesulfonate production is likely to incorporate additional technological advances, including:

- Automated reaction optimization using machine learning algorithms

- Advanced process analytical technology for real-time quality monitoring

- Green chemistry approaches to minimize environmental impact

- Integration with renewable energy sources for sustainable production [13]